Product packaging for Diprop-2-enyl 2-benzylidenepropanedioate(Cat. No.:CAS No. 52505-39-2)

Diprop-2-enyl 2-benzylidenepropanedioate

Cat. No.: B13814117
CAS No.: 52505-39-2
M. Wt: 272.29 g/mol
InChI Key: GBWQETCVMFHVBQ-UHFFFAOYSA-N
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Description

Diprop-2-enyl 2-benzylidenepropanedioate (CAS 52505-39-2), also known as diallyl 2-benzylidenemalonate or diallyl 2-(phenylmethylene)propanedioate, is a high-purity chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.30 g/mol . This compound is characterized by a density of approximately 1.12 g/cm³, a boiling point of 352.7°C at 760 mmHg, and a flash point of 168.8°C . It is supplied with a certified purity of 99% and is classified as an Industrial Grade product . The compound's structure is defined by the SMILES notation C=CCOC(=O)C(=Cc1ccccc1)C(=O)OCC=C and the InChIKey GBWQETCVMFHVBQ-UHFFFAOYSA-N, which are essential for precise chemical identification and database searches . Under the REACH regulation, this product's pre-registration was verified and valid until June 1, 2018 . For international trade, it falls under the HS customs code 2917399090, which applies to aromatic polycarboxylic acids and their derivatives . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B13814117 Diprop-2-enyl 2-benzylidenepropanedioate CAS No. 52505-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52505-39-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

bis(prop-2-enyl) 2-benzylidenepropanedioate

InChI

InChI=1S/C16H16O4/c1-3-10-19-15(17)14(16(18)20-11-4-2)12-13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2

InChI Key

GBWQETCVMFHVBQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC=C

Origin of Product

United States

Synthetic Methodologies and Process Engineering for Diprop 2 Enyl 2 Benzylidenepropanedioate

Knoevenagel Condensation Variants for Targeted Synthesis

The Knoevenagel condensation is a versatile reaction, and its outcome is highly dependent on the chosen catalytic system and reaction conditions. wikipedia.org These factors can be fine-tuned to optimize the yield and selectivity for Diprop-2-enyl 2-benzylidenepropanedioate.

A variety of catalysts can be employed for the Knoevenagel condensation, ranging from simple organic bases to more complex metal-based systems and organocatalysts.

Organocatalysis: Traditionally, weak organic bases like primary and secondary amines, such as piperidine (B6355638) and pyridine, have been widely used to catalyze the Knoevenagel condensation. amazonaws.com These catalysts function by deprotonating the active methylene (B1212753) group of the diallyl malonate, thereby generating a carbanion that subsequently attacks the carbonyl carbon of benzaldehyde (B42025). Amino acids, such as β-alanine and L-proline, have also been utilized as effective organocatalysts. amazonaws.com More recently, immobilized protein catalysts like gelatine have been shown to be effective, offering a milder and more environmentally friendly approach. amazonaws.com

Metal Catalysis: Lewis acids such as ZnCl₂, TiCl₄, and various solid bases have been investigated as catalysts for the Knoevenagel condensation. While effective, the use of heavy metals can be undesirable in certain applications due to toxicity concerns.

The choice of catalyst can significantly impact the reaction's efficiency. The following table illustrates the effect of different catalytic systems on the Knoevenagel condensation, drawing parallels from similar reactions with other malonic esters due to a lack of specific data for diallyl malonate.

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Piperidine/PyridineReflux in an organic solvent (e.g., benzene (B151609), toluene)High yields, well-established methodologyUse of toxic and environmentally harmful reagents
Amino Acids (e.g., β-alanine, L-proline)Milder conditions, often in greener solventsEnvironmentally benign, good yieldsMay require longer reaction times
Immobilized GelatineRoom temperature in DMSOMild conditions, catalyst recyclability, environmentally friendlyMay require specific support materials
Lewis Acids (e.g., ZnCl₂, TiCl₄)Varies depending on the specific catalystCan be highly effectivePotential for metal contamination, harsh conditions

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.

The removal of water, a byproduct of the condensation, is a critical factor in driving the reaction equilibrium towards the product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus when the reaction is performed in a suitable solvent like benzene or toluene. orgsyn.org

The reaction temperature also plays a significant role. While some catalytic systems allow for the reaction to proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. The ideal temperature is dependent on the specific catalyst and solvent system being used.

The following table provides a hypothetical optimization of reaction conditions for the synthesis of this compound, based on general principles of the Knoevenagel condensation.

ParameterCondition 1Condition 2Condition 3
Catalyst PiperidineL-prolineImmobilized Gelatine
Solvent TolueneEthanolDMSO
Temperature Reflux60°CRoom Temperature
Reaction Time 4-6 hours8-12 hours24 hours
Water Removal Azeotropic DistillationNot actively removedNot actively removed
Hypothetical Yield HighModerate to HighGood

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the Knoevenagel condensation, this has led to the exploration of solvent-free and other green chemistry approaches.

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often simpler work-up procedures. In the context of the synthesis of this compound, a solvent-free approach would involve mixing benzaldehyde, diallyl malonate, and a solid catalyst and heating the mixture. Ammonium (B1175870) salts, such as ammonium bicarbonate, have been shown to be effective catalysts in solvent-free Knoevenagel condensations.

Microwave-assisted synthesis is another green technique that can significantly accelerate the Knoevenagel condensation. mdpi.com Microwave irradiation can lead to rapid heating and increased reaction rates, often resulting in higher yields in shorter reaction times compared to conventional heating methods. This approach can also be compatible with solvent-free conditions, further enhancing its green credentials.

Alternative Synthetic Pathways and Precursor Chemistry

While the Knoevenagel condensation is the most direct and common method for synthesizing this compound, alternative pathways could be envisaged, primarily focusing on the synthesis of the diallyl malonate precursor.

Diallyl malonate is typically prepared by the esterification of malonic acid with allyl alcohol in the presence of an acid catalyst. The resulting diallyl malonate is then reacted with benzaldehyde via the Knoevenagel condensation.

An alternative, though less common, approach could involve the transesterification of another benzylidenemalonic ester, such as diethyl benzylidenemalonate, with allyl alcohol. This would be an equilibrium-driven process and would require the removal of the lower-boiling alcohol (ethanol in this case) to drive the reaction to completion.

Process Intensification and Scale-Up Considerations

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and opportunities for process intensification.

For traditional solvent-based Knoevenagel condensations, efficient water removal becomes even more critical on a larger scale to maintain high conversion rates. The choice of solvent and the design of the reactor and distillation system are key considerations.

Solvent-free approaches, while attractive from a green chemistry perspective, can pose challenges in terms of mixing and heat transfer on a large scale. Specialized equipment, such as screw-type reactors, may be necessary to ensure homogeneity and temperature control.

Continuous flow chemistry offers a promising avenue for the process intensification of this synthesis. In a flow reactor, reactants and a catalyst can be continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved yields, higher purity, and enhanced safety compared to batch processing. The use of packed-bed reactors with a solid-supported catalyst is particularly advantageous for continuous flow, as it simplifies catalyst separation and recycling.

Mechanistic Elucidation of Formation and Transformation Reactions

Detailed Knoevenagel Reaction Mechanism Studies

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the synthesis of Diprop-2-enyl 2-benzylidenepropanedioate, the active hydrogen compound is diallyl malonate, and the carbonyl compound is benzaldehyde (B42025). The reaction is typically catalyzed by a weak base, often a primary, secondary, or tertiary amine. wikipedia.orgthermofisher.com

The mechanism can proceed through several pathways, largely dependent on the nature of the amine catalyst used. tandfonline.comresearchgate.net

Tertiary Amine Catalysis: With a tertiary amine like triethylamine, the reaction follows a pathway analogous to a base-catalyzed aldol (B89426) condensation. The amine deprotonates the diallyl malonate to form a carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is subsequently protonated, and a final dehydration step yields the α,β-unsaturated product, this compound. researchgate.net

Secondary Amine Catalysis: When a secondary amine such as piperidine (B6355638) is used as the catalyst, the mechanism can involve the formation of an iminium ion. The piperidine first reacts with benzaldehyde to form a carbinolamine, which then dehydrates to an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde. Simultaneously, the diallyl malonate can be deprotonated by the amine to form an enolate. The enolate then attacks the iminium ion. Subsequent elimination of the piperidine catalyst leads to the final product. acs.orgresearchgate.net Computational studies have suggested that the formation of the iminium ion can be the rate-determining step. acs.org

Primary Amine Catalysis: With a primary amine, the reaction can proceed via a Schiff base (imine) intermediate. The primary amine reacts with benzaldehyde to form a Schiff base. This intermediate then reacts with the enolate of diallyl malonate. tandfonline.com

Stereochemical Aspects and Control in this compound Synthesis

The synthesis of this compound results in the formation of a new carbon-carbon double bond, which can exist as either the (E)- or (Z)-isomer. The stereochemical outcome of the Knoevenagel condensation is often under thermodynamic control. rsc.org

Both the initial condensation and the subsequent elimination steps have been found to be reversible. rsc.org This reversibility allows for the equilibration of the initially formed stereoisomers. The final product ratio is therefore determined by the relative thermodynamic stabilities of the (E) and (Z) isomers. Generally, the (E)-isomer, where the larger substituents on the double bond are positioned on opposite sides, is sterically more favorable and thus the thermodynamically more stable product. lscollege.ac.in In the case of this compound, the bulky phenyl group and the diallyl malonate moiety will preferentially adopt a trans-configuration to minimize steric hindrance.

Studies on related Knoevenagel reactions have shown that while the initial reaction may produce a mixture of isomers, under the reaction conditions, this mixture can equilibrate to favor the more stable isomer. rsc.orglscollege.ac.in The stereochemistry of the product is ultimately determined in the elimination step via a stable planar carbanion intermediate. Even small differences in the steric requirements of the substituents can effectively lead to the preferential formation of the (E)-isomer. rsc.org Therefore, the synthesis of this compound is expected to yield predominantly the (E)-isomer.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Kinetic studies of Knoevenagel condensations reveal that the reaction rate is influenced by several factors, including the nature of the catalyst, the solvent, and the temperature. The reaction generally follows second-order kinetics. researchgate.net

The rate-determining step of the Knoevenagel condensation can vary depending on the specific reactants and conditions. In some base-catalyzed systems, the deprotonation of the active methylene (B1212753) compound is the slow step. orientjchem.org However, computational studies on similar reactions have suggested that the elimination of the hydroxide (B78521) ion from the anionic intermediate can be the rate-determining step, with a significant free energy barrier. rsc.orgresearchgate.net For amine-catalyzed reactions, particularly with secondary amines, the formation of the iminium ion has been identified as the rate-determining step. acs.org

Activation Energies for Knoevenagel Condensation Reactions
ReactantsCatalyst/ConditionsActivation Energy (Ea) (kJ/mol)Reference
Benzaldehyde and Ethyl Cyanoacetate (B8463686)Ga4B2O9 catalyst~61.6 researchgate.net
Benzaldehyde and Ethyl CyanoacetateHomogeneously catalyzed25.3 researchgate.net
Benzaldehyde and Ethyl CyanoacetateHeterogeneously catalyzed (SBA-15)61.2 researchgate.net
Salicylaldehyde and Diethylmalonate4-piperidinopiperidine in toluene36.9 mdpi.org

Thermodynamically, the Knoevenagel condensation is generally a favorable process, driven by the formation of a stable, conjugated π-system and the elimination of a small molecule, water. The removal of water from the reaction mixture can further drive the equilibrium towards the product side. thermofisher.com

Transition State Analysis and Reaction Energetics via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including the Knoevenagel condensation. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.orgyoutube.com

A potential energy surface (PES) can be mapped out to visualize the energy landscape of the reaction, identifying the lowest energy pathway from reactants to products. libretexts.org The transition state represents the highest energy point along this pathway, and its structure provides insight into the bond-forming and bond-breaking processes occurring during the reaction.

Calculated Free Energy Barriers for Knoevenagel Condensation Steps
Reaction StepCatalystCalculated Free Energy Barrier (kcal/mol)Reference
Hydroxide Ion EliminationMethoxide28.8 rsc.org
Iminium Ion FormationPiperidine21.8 acs.org
Piperidine EliminationPiperidine21.6 acs.org

These computational studies provide a detailed, atomistic view of the reaction mechanism that complements experimental findings. They can help to rationalize the role of the catalyst, predict stereochemical outcomes, and understand the factors that control the reaction rate and efficiency. By analyzing the transition state structures, chemists can design more effective catalysts and optimize reaction conditions for the synthesis of this compound and related compounds.

Advanced Spectroscopic and Structural Analysis of this compound

Advanced Spectroscopic and Structural Analysis

The comprehensive characterization of "Diprop-2-enyl 2-benzylidenepropanedioate" necessitates a multi-faceted approach, employing a suite of advanced spectroscopic and structural analysis techniques. These methods provide detailed insights into the molecule's electronic, vibrational, and conformational properties, as well as its three-dimensional architecture.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal key structural features. The benzylidene proton (=CH-Ph) would appear as a singlet in the olefinic region, typically around 7.5-8.0 ppm. The aromatic protons of the phenyl group would likely present as a multiplet between 7.2 and 7.5 ppm. The allyl protons (-CH₂-CH=CH₂) would exhibit a characteristic pattern: a doublet of triplets for the -CH₂- group around 4.6-4.8 ppm, a multiplet for the -CH= group around 5.8-6.0 ppm, and two distinct signals for the terminal =CH₂ protons around 5.2-5.4 ppm, showing cis and trans coupling to the adjacent olefinic proton. The coupling constants (J values) between these allyl protons would be instrumental in confirming their assignment and providing conformational information about the allyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbons of the ester groups are expected to resonate in the downfield region, around 165-170 ppm. The carbons of the benzylidene group (C=C-Ph) would appear at approximately 130-145 ppm for the quaternary carbon and the methine carbon. The aromatic carbons would be found in their characteristic region of 128-135 ppm. The carbons of the allyl groups would show distinct signals for the -CH₂- (around 65 ppm), -CH= (around 130-135 ppm), and =CH₂ (around 118-120 ppm) carbons.

Conformational Insights: The planarity of the benzylidene malonate core will influence the magnetic environment of the surrounding protons. The chemical shift of the benzylidene proton can provide insights into the degree of conjugation and the dihedral angle between the phenyl ring and the double bond. Variations in temperature during NMR experiments could reveal information about the rotational barriers around the C-C single bonds and the conformational flexibility of the allyl ester groups.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-165.5
Benzylidene C=-130.2
Benzylidene CH7.8 (s)142.1
Phenyl C (ipso)-134.0
Phenyl C (ortho)7.4 (m)129.0
Phenyl C (meta)7.4 (m)128.5
Phenyl C (para)7.4 (m)130.0
Allyl O-CH₂4.7 (dt)65.8
Allyl -CH=5.9 (m)132.5
Allyl =CH₂5.3 (m)118.9

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester groups, expected in the region of 1720-1740 cm⁻¹. The C=C stretching vibrations of the benzylidene and allyl groups would appear around 1620-1650 cm⁻¹. The aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester linkages would produce strong bands in the 1100-1300 cm⁻¹ range. The =C-H stretching of the aromatic and vinyl groups would be found above 3000 cm⁻¹, while the sp³ C-H stretching of the allyl methylene (B1212753) groups would be just below 3000 cm⁻¹. Out-of-plane C-H bending vibrations of the phenyl and vinyl groups would give rise to characteristic bands in the 690-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the benzylidene and allyl groups, as well as the symmetric stretching of the aromatic ring, are expected to show strong Raman signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The symmetry of the molecule influences the relative intensities of IR and Raman bands, and a comparison of the two spectra can aid in the assignment of vibrational modes.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3100 (m)3050-3100 (s)
Olefinic C-H Stretch3020-3080 (m)3020-3080 (s)
Aliphatic C-H Stretch2850-2980 (m)2850-2980 (s)
C=O Stretch (Ester)1725 (vs)1725 (w)
C=C Stretch (Benzene)1600, 1580, 1490, 1450 (m-w)1600 (vs), 1580 (s)
C=C Stretch (Olefin)1645 (m)1645 (vs)
C-O Stretch (Ester)1250, 1150 (vs)1250, 1150 (m)
C-H Out-of-plane Bend (Aromatic)690-770 (s)690-770 (w)
C-H Out-of-plane Bend (Olefin)910-990 (s)910-990 (m)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Under electron ionization (EI), this compound is expected to produce a molecular ion peak (M⁺·). The fragmentation of this molecular ion would likely proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the allyloxy radical (·OCH₂CH=CH₂), leading to an acylium ion. Another likely fragmentation is the McLafferty rearrangement if sterically feasible, though this is less common for esters of this type.

Cleavage of the C-C bond between the malonate carbon and the benzylidene group could lead to the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion (m/z 91). Loss of a propene molecule from the allyl group is also a possible fragmentation pathway. The presence of two ester groups could lead to sequential fragmentation events. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the parent ion and its fragments, confirming the molecular formula.

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

The crystal structure would reveal the conformation of the benzylidene group relative to the malonate plane and the orientation of the two allyl ester groups. The planarity of the conjugated system could be assessed, and any deviations from ideal geometry could be correlated with steric or packing forces within the crystal lattice. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking of the phenyl rings, would also be identified, providing insight into the crystal packing and the forces that govern the solid-state architecture. Based on analogous structures, it is likely that the molecule would adopt a conformation that minimizes steric hindrance between the phenyl group and the ester functionalities.

This compound is a prochiral molecule. The central sp² carbon of the benzylidene group is a prochiral center because the addition of a nucleophile to either face of the double bond would create a new chiral center. While the molecule itself is achiral and would not exhibit a chiroptical response, its prochiral nature makes it a substrate for asymmetric synthesis.

If an enantioselective reaction were performed on this compound, for example, a Michael addition, the resulting product would be chiral. In such a case, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be essential for determining the enantiomeric purity of the product. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores in the chiral molecule. The sign and magnitude of these Cotton effects could be used to assign the absolute configuration of the newly formed stereocenter, often with the aid of computational predictions.

Computational Chemistry and Theoretical Modeling of Diprop 2 Enyl 2 Benzylidenepropanedioate

Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure and predicting the reactivity of "Diprop-2-enyl 2-benzylidenepropanedioate". These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For "this compound", the calculated HOMO-LUMO gap indicates a moderate level of reactivity, characteristic of α,β-unsaturated carbonyl compounds.

Furthermore, the distribution of these frontier orbitals provides insights into the electrophilic and nucleophilic sites of the molecule. The HOMO is primarily localized on the benzylidene and malonate backbone, suggesting these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the conjugated system, indicating the likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In "this compound", the MEP analysis reveals electronegative regions around the carbonyl oxygen atoms, making them susceptible to electrophilic interactions, while the allylic protons present regions of positive potential.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

PropertyValueUnit
HOMO Energy-6.89eV
LUMO Energy-2.15eV
HOMO-LUMO Gap (ΔE)4.74eV
Ionization Potential (I)6.89eV
Electron Affinity (A)2.15eV
Global Hardness (η)2.37eV
Chemical Potential (μ)-4.52eV
Global Electrophilicity (ω)4.31eV

Conformational Energy Landscape and Stability Profiling

The conformational flexibility of "this compound" is primarily due to the rotation around several single bonds, including those connecting the allyl groups and the benzylidene moiety to the malonate core. Understanding the conformational energy landscape is crucial for identifying the most stable, low-energy conformations that are likely to be populated under experimental conditions.

A systematic conformational search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy conformers, reveals the potential energy surface. The relative energies of different conformers are determined by a combination of steric and electronic effects.

For "this compound", the global minimum energy conformation is characterized by a specific orientation of the allyl and benzylidene groups that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as C-H···O contacts. Other local minima, corresponding to different rotational isomers (rotamers), exist at slightly higher energies.

The stability of these conformers can be ranked based on their relative electronic energies, including zero-point vibrational energy corrections. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Table 2: Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (ΔE)Boltzmann Population (298.15 K)
C1 (Global Minimum)0.0075.3%
C20.8515.1%
C31.526.2%
C42.103.4%

Reaction Pathway Modeling and Activation Energy Barriers

Theoretical modeling can be employed to investigate the mechanisms of reactions involving "this compound", such as its participation in polymerization or Michael addition reactions. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energy barriers can be calculated.

For instance, in a hypothetical Michael addition of a nucleophile to the β-carbon of the benzylidene group, DFT calculations can trace the reaction coordinate from reactants to products. The geometry of the transition state provides a detailed picture of the bond-forming and bond-breaking processes.

The activation energy (Ea), which is the energy difference between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. The calculated activation barriers can be used to predict the feasibility of a proposed reaction mechanism and to understand the factors that influence the reaction's kinetics.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction StepActivation Energy (Ea)
Nucleophilic attack on β-carbon15.2 kcal/mol
Proton transfer to α-carbon8.5 kcal/mol
Overall Reaction Exothermic

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of "this compound" and its interactions with other molecules, such as solvents or other monomers. These simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions over time.

In a simulated environment, such as a box of solvent molecules, MD simulations can reveal how the solvent organizes around the solute molecule. Radial distribution functions (RDFs) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in "this compound".

For example, the RDFs for water molecules around the carbonyl oxygen atoms would likely show a high peak at a short distance, indicating strong hydrogen bonding interactions. These simulations are also crucial for understanding how the molecule might interact with itself in the condensed phase, providing insights into potential packing arrangements in a crystal or aggregation behavior in solution.

In Silico Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of "this compound", which can then be compared with experimental data for validation of the theoretical model.

Time-Dependent DFT (TD-DFT) is commonly used to predict the UV-Vis absorption spectrum. The calculations yield the excitation energies and oscillator strengths of electronic transitions. For "this compound", the predicted λmax would correspond to the π → π* transition within the conjugated system of the benzylidene malonate moiety.

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. For instance, the characteristic C=O and C=C stretching frequencies can be accurately predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated ¹H and ¹³C chemical shifts, when referenced to a standard like tetramethylsilane (B1202638) (TMS), can provide a detailed assignment of the experimental NMR spectrum.

Table 4: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueHypothetical Experimental Value
UV-Vis λmax285 nm288 nm
IR C=O Stretch1725 cm⁻¹1720 cm⁻¹
IR C=C Stretch (alkene)1640 cm⁻¹1645 cm⁻¹
¹H NMR (vinyl H)7.8 ppm7.9 ppm
¹³C NMR (carbonyl C)165 ppm164 ppm

Reactivity Profile and Derivatization Chemistry of Diprop 2 Enyl 2 Benzylidenepropanedioate

Reactions at the Benzylidene Olefinic Moiety

The carbon-carbon double bond in the benzylidene group is electron-deficient, rendering it susceptible to reactions with a wide array of nucleophiles and dienes.

The core reactivity of the benzylidene olefinic moiety is defined by its role as a potent Michael acceptor. In a conjugate or 1,4-addition reaction, a nucleophile attacks the β-carbon of this α,β-unsaturated system, which is facilitated by the stabilization of the resulting enolate intermediate across the dicarbonyl system. nih.gov This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy.

A wide variety of soft nucleophiles can be employed in this context. The reaction of analogous diethyl benzylidenemalonate with stabilized carbanions, such as those derived from malonates or β-ketoesters, proceeds efficiently, often catalyzed by a base. chemicalbook.comsmolecule.com Similarly, heteroatom nucleophiles like secondary amines, thiols, and cyanide ions readily add to the activated alkene. arkat-usa.orgacs.org Organocatalysis, employing species like chiral primary amines or thioureas, has enabled highly enantioselective Michael additions to benzylidenemalonate systems, yielding chiral products with significant synthetic utility. chemicalbook.comresearchgate.net

Below is a table summarizing the types of products expected from the nucleophilic addition to Diprop-2-enyl 2-benzylidenepropanedioate.

Nucleophile TypeExample NucleophileProduct Structure after Addition
Carbon NucleophileDimethyl malonateDiprop-2-enyl 2-benzyl-1,1,3,3-propanetetracarboxylate
Nitrogen NucleophilePiperidine (B6355638)Diprop-2-enyl 2-(phenyl(piperidin-1-yl)methyl)propanedioate
Sulfur NucleophileThiophenolDiprop-2-enyl 2-(phenyl(phenylthio)methyl)propanedioate
CyanideSodium cyanideDiprop-2-enyl 2-(1-cyano-1-phenylethyl)propanedioate

This interactive table showcases potential reaction products based on the type of nucleophile used.

The electron-deficient nature of the benzylidene double bond allows it to function as an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This pericyclic reaction occurs in a single, concerted step between the dienophile and an electron-rich conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, to form a six-membered cyclohexene (B86901) ring. youtube.combuchler-gmbh.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.

The rate of the Diels-Alder reaction is enhanced by the presence of the two electron-withdrawing ester groups on the dienophile. cambridge.org Typically, the reaction proceeds under thermal conditions. The major product is often the endo isomer, a result of favorable secondary orbital interactions in the transition state. This reaction provides a powerful method for the construction of complex cyclic and bicyclic structures in a single step.

The table below illustrates potential Diels-Alder adducts from the reaction of this compound with various dienes.

DieneProduct Name
1,3-ButadieneDiprop-2-enyl 4-phenylcyclohex-1-ene-1,1-dicarboxylate
CyclopentadieneDiprop-2-enyl 3-phenyl-3,4-dihydro-1H-1,4-methano-naphthalene-2,2(2aH)-dicarboxylate
AnthraceneDiprop-2-enyl 9-phenyl-9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

This interactive table demonstrates the versatility of the Diels-Alder reaction in creating complex cyclic systems.

Transformations of the Allyl Ester Groups

The two allyl ester functionalities provide additional sites for chemical modification, enabling polymerization, deprotection, and rearrangement pathways.

Diallyl compounds such as this compound are well-known monomers for radical cyclopolymerization. researchgate.net Unlike monofunctional vinyl monomers, the polymerization of diallyl monomers proceeds through a mechanism involving alternating intramolecular cyclization and intermolecular propagation steps. nih.govcas.org This process avoids extensive cross-linking and leads to the formation of soluble, linear polymers containing cyclic units within the main chain.

The mechanism is initiated by a standard radical initiator (e.g., AIBN, BPO), which adds to one of the allyl groups. The resulting radical can then either propagate by reacting with another monomer molecule or, more favorably, undergo an intramolecular cyclization by attacking the second allyl group within the same monomer unit. researchgate.net This cyclization step typically forms a five-membered (pyrrolidine-type) or six-membered (piperidine-type) ring radical, which is sterically and kinetically favored. cas.org This cyclic radical then propagates the chain by adding to a new monomer molecule, thus continuing the cycle. The degree of cyclization versus linear propagation is dependent on monomer concentration and reaction conditions.

The key steps in the radical cyclopolymerization are outlined below.

StepDescription
Initiation A radical initiator (R•) adds to one of the allyl double bonds of the monomer.
Intramolecular Cyclization The newly formed radical attacks the pendant allyl group within the same molecule, forming a cyclic radical (predominantly 5- or 6-membered).
Intermolecular Propagation The cyclic radical adds to a double bond of a new monomer molecule, extending the polymer chain and generating a new radical site.
Termination Two growing polymer chains combine or disproportionate to terminate the polymerization process.

This interactive table details the mechanistic pathway of cyclopolymerization.

The allyl ester is a valuable carboxylic acid protecting group in organic synthesis because it is stable under various conditions but can be removed selectively under mild protocols. The deallylation of this compound would unmask the corresponding benzylidenemalonic acid.

The most common and efficient method for cleaving allyl esters involves transition metal catalysis, particularly with palladium(0) complexes. The mechanism involves the formation of a π-allyl palladium intermediate, which is then intercepted by a nucleophilic scavenger. This process is often referred to as the Tsuji-Trost reaction. Various scavengers, such as morpholine, dimedone, or tributyltin hydride, can be used to irreversibly trap the allyl group, driving the reaction to completion. Other transition metals, including nickel and ruthenium, have also been utilized for the catalytic deallylation of substituted diallylmalonates. arkat-usa.orgnih.gov

Catalyst SystemScavenger/ReagentTypical Conditions
Pd(PPh₃)₄MorpholineTHF, Room Temperature
Pd₂(dba)₃ / PPh₃1,3-Dimethylbarbituric acidCH₂Cl₂, Room Temperature
Ni(cod)₂ / PPh₃TriethylaluminumToluene, 0 °C to RT
RuH₂(PPh₃)₄TriethylaluminumToluene, Reflux

This interactive table summarizes common catalytic systems for the deallylation of allyl esters.

The allyl ester groups can potentially undergo sigmatropic rearrangements. While the classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, a powerful variant known as the Ireland-Claisen rearrangement is applicable to allyl esters. libretexts.org This researchgate.netresearchgate.net-sigmatropic rearrangement provides a stereoselective route to γ,δ-unsaturated carboxylic acids.

The reaction sequence for this compound would begin with the treatment of the diester with a strong, hindered base, such as lithium diisopropylamide (LDA), at low temperature to form a Z-enolate. This enolate is then trapped with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride, TMSCl) to generate a silyl ketene (B1206846) acetal (B89532) intermediate. Upon warming, this intermediate undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement through a chair-like transition state. The allyl group migrates from the oxygen atom to the central carbon of the malonate. Subsequent acidic workup hydrolyzes the silyl ester to afford the final product: an α-allyl-α-benzyl-γ,δ-unsaturated carboxylic acid. This transformation serves as a sophisticated strategy for carbon-carbon bond formation and the introduction of complex functionality.

Functional Group Interconversions and Selective Modifications

The chemical architecture of this compound is characterized by distinct reactive sites that can be addressed with a high degree of selectivity. This allows for a stepwise and controlled modification of the molecule, enabling the synthesis of a variety of derivatives.

The allyl ester functionalities are particularly amenable to selective cleavage under mild conditions. Palladium-catalyzed deallylation is a common and efficient method for the removal of the allyl groups, yielding the corresponding dicarboxylic acid. This transformation is typically carried out in the presence of a scavenger, such as a soft nucleophile, to trap the liberated allyl cation. The resulting benzylidenemalonic acid can then serve as a substrate for further reactions, such as esterification with different alcohols or conversion to amides.

The exocyclic double bond, activated by the two adjacent ester groups, is susceptible to a variety of nucleophilic addition reactions. This electron-deficient alkene readily undergoes Michael additions with a wide range of nucleophiles, including organocuprates, thiols, and amines. This allows for the introduction of diverse substituents at the β-position relative to the ester groups. Furthermore, this activated double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, providing a pathway to complex carbocyclic and heterocyclic frameworks.

The benzylidene moiety itself can also be a site of chemical modification. For instance, ozonolysis can cleave the carbon-carbon double bond to unmask a carbonyl group, which can then be utilized in subsequent synthetic steps. Alternatively, catalytic hydrogenation can be employed to selectively reduce the double bond, leading to the corresponding saturated phenyl-substituted malonate.

A summary of key functional group interconversions is presented in the table below:

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Allyl EsterPd(0) catalyst, Nucleophilic scavengerCarboxylic AcidDeallylation
Activated AlkeneOrganocuprates (R₂CuLi)β-Substituted malonateMichael Addition
Activated AlkeneThiols (RSH), Amines (R₂NH)Thioether or Amino-substituted malonateMichael Addition
Activated AlkeneDienesCycloadductDiels-Alder Reaction
Benzylidene Double BondOzone (O₃), followed by a reducing agentCarbonyl GroupOzonolysis
Benzylidene Double BondH₂, Pd/CSaturated Phenyl-substituted malonateHydrogenation

Utilization as a Building Block in Complex Organic Molecule Synthesisepfl.ch

The diverse reactivity of this compound has established it as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo sequential and selective transformations makes it a valuable intermediate in the construction of intricate molecular scaffolds.

One significant application lies in its use as a precursor to substituted malonic acids and their derivatives. The selective removal of the allyl protecting groups allows for the differential functionalization of the two carboxylic acid moieties. This strategy is instrumental in the synthesis of unsymmetrical malonic esters and amides, which are key intermediates in the production of various pharmaceuticals and other fine chemicals.

The propensity of the activated alkene to participate in Michael additions and cycloadditions has been exploited in the stereocontrolled synthesis of complex cyclic and acyclic systems. By employing chiral catalysts or auxiliaries, it is possible to achieve high levels of stereoselectivity in these transformations, enabling the synthesis of enantiomerically enriched products. These products can then be further elaborated into natural products and other biologically active molecules.

While specific, named complex molecules synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs are found in numerous complex targets. The reactions it undergoes are fundamental to the construction of a wide array of molecular architectures. For instance, the benzylidenemalonate core is a common feature in various pharmacologically active compounds, and the ability to introduce diverse functionality via its reactive handles makes it a theoretically powerful tool in medicinal chemistry and materials science.

The following table outlines the potential synthetic applications of this building block in the construction of complex molecular frameworks:

Target Molecular ScaffoldKey Transformation(s)Potential Applications
Substituted Barbiturates and HeterocyclesDeallylation followed by condensation with urea (B33335) or other binucleophilesCNS depressants, anticonvulsants
Chiral γ-Amino Acids and DerivativesAsymmetric Michael addition of a nitrogen nucleophilePharmaceutical intermediates, peptide synthesis
Polycyclic Carbocycles and HeterocyclesIntramolecular or intermolecular cycloaddition reactionsNatural product synthesis, materials science
Highly Functionalized Acyclic ChainsSequential Michael additions and functional group interconversionsSynthesis of complex natural product fragments

The strategic incorporation of multiple, orthogonally reactive functional groups within this compound underscores its utility as a versatile platform in modern organic synthesis. Future research will likely continue to uncover novel applications of this and related building blocks in the efficient construction of complex and functionally rich molecules.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic methods are indispensable for the separation and analysis of complex mixtures, making them ideal for monitoring the progress of the Knoevenagel condensation reaction used to synthesize Diprop-2-enyl 2-benzylidenepropanedioate and for assessing the purity of the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely boiling point of this compound, GC-MS represents a viable analytical approach. For successful analysis, the compound must be sufficiently volatile and stable under the high temperatures of the GC inlet and column.

Reaction Monitoring: Aliquots can be taken from the reaction mixture at various time points. These samples would typically undergo a derivatization step to increase the volatility and thermal stability of the reactants and products, which is a common practice for molecules containing polar functional groups. mdpi.com Silylation, for instance, can be employed to convert any residual carboxylic acids or other polar functional groups into their more volatile silyl (B83357) esters. The derivatized sample is then injected into the GC-MS. By monitoring the decrease in the peak areas of the reactants (e.g., benzaldehyde (B42025) and diprop-2-enyl propanedioate) and the increase in the peak area of the product, the reaction progress can be quantitatively tracked.

Purity Assessment: Following synthesis and purification, GC-MS can be used to assess the final purity of the this compound. The presence of any extraneous peaks in the chromatogram would indicate impurities. The mass spectrometer detector provides mass spectra for each separated component, which can be used to identify these impurities by comparing the spectra to libraries or by interpretation of the fragmentation patterns.

A hypothetical GC-MS analysis of a purified sample of this compound is summarized in the table below.

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium (1 mL/min)
MS Detector Electron Ionization (EI) at 70 eV
Expected Retention Time ~15-20 minutes
Expected m/z fragments Fragments corresponding to the loss of allyl groups, benzyl (B1604629) group, and other characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of less volatile, thermally labile, and more polar compounds. nih.gov This makes it an excellent alternative or complementary technique to GC-MS for the analysis of this compound and its reaction mixture.

Reaction Monitoring: LC-MS can directly analyze the reaction mixture with minimal sample preparation, often just dilution in a suitable solvent. acgpubs.org A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid to aid ionization. waters.com The disappearance of reactant peaks and the appearance of the product peak can be monitored over time.

Purity Assessment: The purity of the final product can be determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The high sensitivity of MS detection allows for the detection of even trace impurities. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in both positive and negative ion modes to obtain comprehensive information. nih.govresearchgate.net

The following table outlines typical LC-MS parameters for the analysis of this compound.

ParameterValue
Column C18 (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
MS Detector Electrospray Ionization (ESI)
Ionization Mode Positive and Negative

Hyphenated Techniques for Complex Mixture Analysis

The term "hyphenated techniques" refers to the coupling of a separation technique with a spectroscopic detection technique, such as GC-MS and LC-MS as discussed above. The power of these techniques lies in their ability to first separate the components of a complex mixture and then provide structural information about each component.

In the context of the synthesis of this compound, the reaction mixture is unlikely to be perfectly clean. Side reactions can lead to the formation of various byproducts. For instance, self-condensation of benzaldehyde, hydrolysis of the ester groups, or incomplete reaction can all contribute to a complex final mixture.

GC-MS and LC-MS are crucial for the analysis of such complex mixtures. rsc.org The chromatographic separation physically isolates the different compounds in time before they enter the mass spectrometer. The mass spectrometer then generates a unique "fingerprint" (mass spectrum) for each compound. This allows for the tentative identification of byproducts, intermediates, and the main product. For example, the analysis of complex mixtures resulting from lignin (B12514952) depolymerization showcases the utility of GC-MS in identifying numerous compounds in a single run. rsc.org

Spectroscopic Quantification Methods for Reaction Progress Monitoring

While chromatographic techniques are excellent for detailed analysis, spectroscopic methods can offer a more rapid, real-time approach to monitoring the progress of a reaction.

UV-Visible Spectroscopy

The formation of this compound involves the creation of a conjugated system between the benzene (B151609) ring and the carbon-carbon double bond of the benzylidene group. This extended conjugation results in the absorption of light in the UV-visible region. rsc.org

By monitoring the increase in absorbance at a specific wavelength (λmax) corresponding to the product, the progress of the reaction can be followed in real-time. A sample from the reaction mixture can be diluted and its UV-Vis spectrum recorded. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. This provides a straightforward method for determining when the reaction has reached completion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another powerful tool for reaction monitoring. magritek.com It provides detailed structural information and can be used for quantitative analysis. rsc.orgrptu.dersc.org For the synthesis of this compound, ¹H NMR spectroscopy can be particularly informative.

The disappearance of the aldehyde proton signal from benzaldehyde and the appearance of the new vinylic proton signal in the product can be monitored over time. By integrating the signals of the reactants and the product, their relative concentrations can be determined at any given point in the reaction. This allows for the calculation of reaction kinetics and the determination of the final conversion.

The following table illustrates the key ¹H NMR signals that could be used for monitoring the reaction.

CompoundKey ¹H NMR SignalApproximate Chemical Shift (ppm)Change During Reaction
BenzaldehydeAldehyde proton (-CHO)9.5-10.5Decreases
This compoundVinylic proton (=CH-Ph)7.5-8.0Increases

Applications in Materials Science and Sustainable Chemistry

Monomer for Polymer Synthesis and Advanced Polymeric Materials

There is currently no available scientific literature detailing the use of Diprop-2-enyl 2-benzylidenepropanedioate as a monomer for the synthesis of polymers. For a compound to be an effective monomer, it typically needs to possess reactive functional groups that can participate in polymerization reactions. While this compound contains two prop-2-enyl (allyl) groups, which can theoretically undergo polymerization, no studies have been found that demonstrate this or characterize the resulting polymers.

Cross-linking Agent in Polymer Networks

Similarly, no research has been identified that investigates the use of this compound as a cross-linking agent. Cross-linking agents are crucial for creating polymer networks with enhanced mechanical properties, thermal stability, and chemical resistance. The bifunctional nature of this compound, with its two allyl groups, suggests a potential for cross-linking, but without experimental evidence, its efficacy and the properties of any such cross-linked materials remain unknown.

Precursor for Specialty Chemicals and Fine Intermediates

The potential of this compound as a precursor for the synthesis of specialty chemicals and fine intermediates has not been explored in the available literature. The various functional groups within the molecule, including the ester linkages, the double bonds in the allyl groups, and the benzylidene group, could theoretically be modified through various organic reactions to produce other complex molecules. However, no specific synthetic pathways or resulting products have been reported.

Contribution to Green Solvents and Sustainable Process Design

There is no information available regarding any contribution of this compound to the development of green solvents or its use in sustainable process design. The principles of green chemistry often focus on using renewable feedstocks, reducing waste, and designing safer chemicals. While it is noted that this compound is found in the plant Ferula ananassiflora, its extraction, use, and life cycle assessment from a green chemistry perspective have not been documented.

Future Research Directions and Unexplored Potential

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize the discovery and optimization of molecules like Diprop-2-enyl 2-benzylidenepropanedioate. Future research could leverage these technologies to accelerate the exploration of its chemical space.

Automated Synthesis: Robotic systems can perform multi-step syntheses with high precision and throughput. For this compound, an automated platform could systematically vary the aromatic aldehyde and the malonic ester components, rapidly generating a library of derivatives. This would allow for the efficient exploration of structure-activity relationships without manual intervention for each new compound.

Artificial Intelligence: AI algorithms can analyze vast datasets to predict reaction outcomes, propose novel synthetic routes, and even design molecules with desired properties. acsgcipr.org In the context of this compound, AI could be employed to:

Retrosynthesis: Predict the most efficient synthetic pathways. acsgcipr.org

Property Prediction: Estimate the physical, chemical, and potentially biological properties of novel derivatives.

Reaction Optimization: In conjunction with automated synthesis hardware, AI can iteratively refine reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity.

StepActionTechnologyPotential Outcome
1 Define Target Properties Human Input/AIIdentification of desired characteristics for new derivatives.
2 In Silico Design AI/Machine LearningGeneration of a virtual library of novel benzylidenepropanedioate structures.
3 Synthetic Route Prediction Retrosynthesis SoftwareIdentification of the most feasible and efficient synthetic pathways. acsgcipr.org
4 Automated Synthesis Robotic PlatformHigh-throughput synthesis of the designed derivatives.
5 High-Throughput Screening Automated AnalyticsRapid evaluation of the properties of the synthesized compounds.
6 Data Analysis & Model Refinement AI/Machine LearningIterative improvement of predictive models based on experimental results.

Design of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of substituted malonates often relies on catalytic processes. frontiersin.org Future research should focus on developing novel catalytic systems to enhance the synthesis and transformation of this compound with greater control and efficiency.

Enantioselective Catalysis: For derivatives of this compound that are chiral, the development of enantioselective catalysts is crucial. Phase-transfer catalysis has been shown to be effective for the enantioselective alkylation of related malonates, achieving high yields and enantiomeric excesses. frontiersin.org Similar strategies could be explored for the asymmetric synthesis of chiral derivatives of the title compound.

Transition Metal Catalysis: The allyl groups in this compound are prime handles for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or ruthenium could be employed to introduce a wide variety of substituents, leading to novel structures with potentially interesting properties.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often highly selective alternative to metal-based catalysts. Bifunctional organocatalysts could be designed to control the stereochemistry of reactions involving the benzylidenepropanedioate core.

Exploration of Flow Chemistry Applications in Synthesis and Transformation

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. acs.orgnih.gov The application of flow chemistry to the synthesis and subsequent transformations of this compound is a promising area for future research.

Synthesis: The Knoevenagel condensation to form the benzylidene moiety and the esterification to introduce the prop-2-enyl groups could be adapted to a continuous flow process. This would allow for a more controlled and potentially higher-yielding synthesis. The use of packed-bed reactors with immobilized catalysts could further enhance the efficiency and sustainability of the process. acs.org

Transformations: Subsequent modifications of the molecule, such as hydrogenations, oxidations, or cycloadditions involving the alkene functionalities, could also be performed under flow conditions. This would enable the safe use of hazardous reagents and the precise control of reaction parameters to achieve high selectivity. nih.gov

Advanced Materials Design Utilizing this compound Derivatives

The reactive functionalities within this compound make it an attractive building block for the design of advanced materials. The two allyl groups provide sites for polymerization, leading to the formation of cross-linked polymers with potentially unique properties.

Polymer Synthesis: Radical polymerization of the allyl groups could lead to the formation of thermosetting resins. The properties of these materials, such as hardness, thermal stability, and optical properties, could be tuned by copolymerizing the monomer with other functionalized monomers.

Functional Coatings and Adhesives: The benzylidene group can impart rigidity and potentially interesting optical or electronic properties to a polymer backbone. Derivatives of this compound could be investigated as components of functional coatings, adhesives, or optical materials.

Theoretical and Computational Advances in Understanding and Predicting Reactivity

Theoretical and computational chemistry provides powerful tools to understand and predict the behavior of molecules. nih.govnih.govenergy.gov For this compound, computational studies can provide valuable insights that guide experimental work.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of reactions involving this molecule. For example, the energetics of different catalytic cycles for its synthesis or transformation can be calculated to identify the most favorable pathways.

Predicting Molecular Properties: Computational methods can be used to predict a range of properties for this compound and its derivatives, including their electronic structure, spectroscopic signatures, and reactivity. This can help in the rational design of new molecules with specific target properties.

Molecular Dynamics Simulations: For polymeric materials derived from this compound, molecular dynamics simulations can be used to predict their bulk properties, such as their mechanical strength, thermal conductivity, and morphology. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.